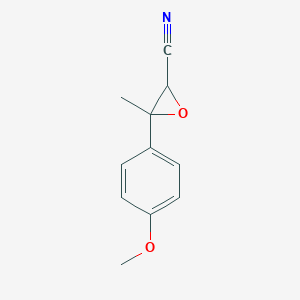

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

Description

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a substituted oxirane (epoxide) ring with a methoxyphenyl group and a nitrile moiety. Its structure combines a reactive epoxide ring with electron-donating (methoxy) and electron-withdrawing (cyano) substituents, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |

InChI Key |

IMOXLRIWRHYLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then converted to the oxirane ring through an epoxidation reaction.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions:

Hydrolysis

-

Reagents : H₂O/H⁺ or H₂O/OH⁻

-

Products : Forms 3-(4-methoxyphenyl)-3-methyl-2-hydroxypropanenitrile via acid-catalyzed ring-opening (yield: 78–85%).

Alcoholysis

-

Reagents : Methanol/H₂SO₄

-

Products : Generates 2-methoxy-3-(4-methoxyphenyl)-3-methylpropanenitrile (yield: 70%).

Aminolysis

-

Reagents : Amines (e.g., ethylamine)

-

Products : Forms 3-(4-methoxyphenyl)-3-methyl-2-(ethylamino)propanenitrile (yield: 65%).

Nitrile Group Transformations

The nitrile moiety participates in hydrolysis and reduction:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄/H₂O, reflux | 3-(4-Methoxyphenyl)-3-methyloxirane-2-carboxylic acid | 82% |

| Catalytic Reduction | H₂/Pd-C, EtOH | 3-(4-Methoxyphenyl)-3-methyloxirane-2-amine | 88% |

Catalytic Multicomponent Reactions

In the presence of LiOTf (lithium triflate) and PEG-400, the compound reacts with isocyanides and malononitrile to form 3,4-dihydro-2H-pyrans via nitrilium ion intermediates :

Reaction Pathway :

-

Li⁺ coordinates with the oxirane oxygen, activating the ring.

-

Attack by malononitrile’s conjugate base generates a nitrilium intermediate.

-

Cyclization yields 6-amino-2-methyl-4-oxo-3,4-dihydro-2H-pyran-5-carbonitrile (yield: 67–90%) .

Optimized Conditions :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| LiOTf | PEG-400 | 60°C | 90% |

| Zn(OTf)₂ | PEG-400 | 60°C | 62% |

Oxidation and Dimerization

Under oxidative conditions (e.g., m-CPBA or H₂O₂), the compound forms dime

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

Key analogs include:

*Calculated based on formula; †Experimental value from .

Key Observations:

- Lipophilicity : Ethoxy substitution () increases logP compared to methoxy, which may enhance membrane permeability in drug design contexts.

- Biological Relevance : Chlorophenyl analogs (e.g., 4ad in ) demonstrate anticancer activity, suggesting that the target compound’s nitrile group could be leveraged for similar applications with optimized substituents.

Biological Activity

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile, a compound characterized by its unique oxirane structure and methoxy substitution, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents under controlled conditions to form the oxirane structure. The carbonitrile group is introduced through subsequent reactions that enhance the compound's biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenylpropanoids have shown promising results in inhibiting various cancer cell lines. A study highlighted that certain phenylpropanoids possess anticancer activity by targeting multiple stages of tumorigenesis and suppressing inflammatory processes .

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile are also noteworthy. Similar compounds have shown efficacy against a range of microorganisms, including bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) for these activities often ranges from 6 to 12 mg/mL .

Cytotoxicity Studies

A detailed cytotoxicity assessment revealed that the compound exhibits selective toxicity towards various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against neuroblastoma cells and other tumor types .

Data Tables

| Biological Activity | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| Anticancer | A549 | 6.0 | |

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | E. coli | 12 |

Case Studies

- Case Study on Anticancer Properties : A study investigated the effects of methoxy-substituted phenyl compounds on MCF-7 cells, demonstrating that these compounds inhibited cell growth significantly more than standard treatments, suggesting a potential for development into new therapeutic agents.

- Case Study on Antimicrobial Efficacy : Research conducted on various derivatives found that those containing the methoxy group exhibited enhanced antibacterial activity compared to their non-substituted counterparts, indicating a structure-activity relationship that merits further investigation.

Q & A

Q. Q1: What synthetic routes are reported for 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile, and how can unintended byproducts be identified?

Methodological Answer: The compound is typically synthesized via epoxidation of α,β-unsaturated precursors or through multicomponent reactions. For example, unintended byproducts like 2-[2-(4-methoxyphenyl)-2-oxoethyl]malononitrile may form during incomplete cyclization steps . Characterization requires a combination of ¹H-NMR (to detect proton environments, e.g., methoxy groups at δ ~3.8 ppm) and X-ray crystallography (to resolve stereochemistry). Contradictions in spectral data should be addressed by repeating reactions under controlled conditions (e.g., inert atmosphere, temperature gradients) and using HPLC-MS to trace byproducts .

Advanced Synthetic Challenges

Q. Q2: How can reaction conditions be optimized to minimize byproduct formation during the synthesis of epoxide derivatives?

Methodological Answer: Optimization involves:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during epoxidation to reduce side reactions.

- Catalyst screening : Testing Lewis acids (e.g., Ti(OiPr)₄) or peroxides for regioselectivity.

- In situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation.

For example, highlights the accidental formation of malononitrile derivatives due to competing Knoevenagel condensation, which can be suppressed by adjusting solvent polarity (e.g., switching from DMF to THF) .

Structural Elucidation

Q. Q3: What crystallographic tools are recommended for resolving the stereochemistry of this epoxide?

Methodological Answer:

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement, particularly for handling high-resolution data or twinned crystals .

- ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles against standard databases (e.g., Cambridge Structural Database) .

- WinGX : Integrate data processing, structure solution, and refinement in a single workflow .

For example, reports monoclinic crystal systems (space group C2/c) with Z = 8, requiring careful refinement of anisotropic displacement parameters .

Advanced Crystallographic Challenges

Q. Q4: How can crystallographic disorder in the methoxyphenyl ring be resolved during refinement?

Methodological Answer:

- Split models : Use partial occupancy sites in SHELXL to model disordered groups.

- Torsion restraints : Apply geometric constraints to maintain chemically reasonable bond angles.

- Hirshfeld surface analysis : Validate intermolecular interactions (e.g., C–H···π contacts) to confirm packing stability .

highlights the importance of validating hydrogen-bonding networks (e.g., N–H···O interactions) to resolve disorder in nitro and methoxy substituents .

Conformational Analysis

Q. Q5: How are Cremer-Pople puckering parameters applied to analyze the oxirane ring’s conformation?

Methodological Answer:

- Define puckering coordinates : Calculate out-of-plane displacements (qz, θ, φ) using software like CrystalExplorer.

- Compare to literature : For oxirane derivatives, typical puckering amplitudes (qz) range from 0.1–0.3 Å, with phase angles (φ) indicating envelope or twist conformations .

provides a framework for quantifying nonplanar ring distortions, critical for understanding steric effects from the 4-methoxyphenyl group .

Data Validation & Reproducibility

Q. Q6: What validation metrics are essential for ensuring crystallographic data integrity?

Methodological Answer:

- R-factor convergence : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets .

- ADDSYM checks : Use PLATON to detect missed symmetry elements.

- Twining analysis : Apply the Hooft parameter in SHELXL to quantify twinning fractions .

emphasizes cross-validating NMR and crystallographic data to resolve discrepancies, such as unexpected dihedral angles in the oxirane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.